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Compound of Interest

2-(1H-Imidazol-5-yl)ethanol
Compound Name:
hydrochloride

cat. No.: B2960306

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1H-Imidazol-5-
yl)ethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-5-yl)ethanol
hydrochloride, a key chemical intermediate in medicinal chemistry and drug development.
The document details its chemical identity, physicochemical properties, synthesis, and
analytical characterization. Emphasis is placed on its role as a crucial building block for the
development of potent and selective histamine H3 receptor ligands. The guide explores the
compound's chemical reactivity, applications in pharmacological research, and essential safety
and handling protocols, serving as a vital resource for researchers, chemists, and drug
development professionals.

Introduction: A Histamine Analog of
Pharmacological Significance

2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a structural analog of the
neurotransmitter histamine. The hydrochloride salt form enhances its stability and solubility,
making it a versatile reagent in laboratory settings. Its core structure, comprising an imidazole
ring tethered to an ethanol moiety, provides a unique pharmacophore that is instrumental in the
design of targeted therapeutic agents.
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The primary significance of this compound lies in its utility as a synthon for developing ligands
that target histamine receptors. Specifically, it is a foundational precursor for a class of
compounds known as histamine H3 receptor agonists.[1][2] The H3 receptor is a presynaptic
G-protein coupled receptor predominantly found in the central nervous system that acts as an
autoreceptor, modulating the synthesis and release of histamine and other key
neurotransmitters like dopamine and acetylcholine.[3] By serving as a starting point for H3
agonists, 2-(1H-Imidazol-5-yl)ethanol hydrochloride is integral to research aimed at treating
neurological and psychiatric conditions, including sleep disorders, cognitive impairments, and
schizophrenia.[3][4]

This guide offers a senior application scientist's perspective on the molecule, bridging
fundamental chemical properties with practical, field-proven insights into its synthesis and
application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-(1H-Imidazol-5-yl)ethanol hydrochloride are
summarized below. It is important to note that due to its status as a research intermediate,
some physical properties are based on computational data rather than extensive experimental
validation.

Table 1: Physicochemical Properties
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Property Value Source

2-(1H-imidazol-5-yl)ethanol
IUPAC Name ) N/A
hydrochloride

Histaminol hydrochloride, 4-(2-

Synonyms Hydroxyethyl)imidazole [5]
hydrochloride

CAS Number 180307-01-1 [6]

Molecular Formula CsH9oCIN20 N/A

Molecular Weight 148.59 g/mol N/A

Expected to be a solid (e.g.,
Appearance ) ) Inferred
white to off-white powder)

Expected to be soluble in
Solubility water and polar organic Inferred

solvents

Store at 2-8°C in a refrigerator,
Storage . [51[7]
under an inert atmosphere.

Chemical Structure

The structure consists of an imidazole ring, which is aromatic and contains two nitrogen atoms.
The ethanol side chain is attached at the C5 position. In the hydrochloride salt, one of the
imidazole nitrogens is protonated, and a chloride ion serves as the counter-ion.

Caption: Structure of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride.

Synthesis and Purification Workflow

The synthesis of 2-(1H-Imidazol-5-yl)ethanol is most commonly achieved via the reduction of a
corresponding carboxylic acid derivative, such as imidazole-4(5)-acetic acid. The hydrochloride
salt is then prepared in a subsequent step. This protocol is a self-validating system,
incorporating purification and confirmation stages.
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Causality in Experimental Design

The choice of a potent reducing agent like Lithium Aluminum Hydride (LiAlIHa4) is critical

because it can efficiently reduce carboxylic acids to primary alcohols. The reaction must be

conducted under strictly anhydrous conditions as LiAlHa reacts violently with water. The final

acidification step not only quenches the reaction but also protonates the product for extraction.

Conversion to the hydrochloride salt is performed to enhance the compound's stability and

handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Reduction

Step 1: Reduction of Imidazole-4-acetic acid

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet.

Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq.) in anhydrous Tetrahydrofuran (THF)
under a nitrogen atmosphere.

Cool the suspension to 0°C using an ice bath.

Slowly add a solution of Imidazole-4-acetic acid (1.0 eq.) in anhydrous THF to the LiAlH4
suspension. Rationale: This slow addition controls the exothermic reaction.

After the addition is complete, allow the mixture to warm to room temperature and then heat
to reflux for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture back to 0°C and cautiously quench by the sequential slow addition
of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude
2-(1H-Imidazol-5-yl)ethanol (free base).

Step 2: Purification of the Free Base
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 Purify the crude product using column chromatography on silica gel, eluting with a gradient
of dichloromethane (DCM) and methanol.

Step 3: Formation of the Hydrochloride Salt

» Dissolve the purified free base in a minimal amount of a suitable solvent, such as
isopropanol or methanol.

e Cool the solution to 0°C.

e Add a solution of hydrochloric acid in diethyl ether (or gaseous HCI) dropwise until the
solution is acidic and precipitation is complete.

o Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 2-(1H-Imidazol-5-yl)ethanol hydrochloride.
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Caption: Workflow for the synthesis and purification of the target compound.
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Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following
techniques are standard for its characterization:

'H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the two protons on the imidazole ring (around & 7.0-8.0 ppm), and two triplets
corresponding to the adjacent -CHz- groups of the ethanol side chain (typically & 2.5-4.0
ppm). The N-H and O-H protons will appear as broad singlets.

e 13C NMR Spectroscopy: The spectrum should reveal five distinct carbon signals: two for the
aromatic imidazole carbons, one for the C=N carbon, and two for the aliphatic carbons of the
ethanol chain.

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak
corresponding to the molecular ion of the free base [M+H]* at m/z 113.1.

o Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a
broad O-H stretch (~3300 cm~1), N-H stretching from the imidazolium ion (~3100 cm~1), C-H
stretches (~2900 cm~?), and C=N/C=C stretches from the imidazole ring (~1600-1500 cm1).

Chemical Reactivity and Derivatization Potential

The reactivity of 2-(1H-Imidazol-5-yl)ethanol hydrochloride is governed by its two primary
functional groups: the imidazole ring and the primary alcohol.

o Hydroxyl Group Reactivity: The primary alcohol is a key handle for synthetic modification. It
can readily undergo:

o Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

o Etherification: Williamson ether synthesis allows for the introduction of various alkyl or aryl
groups. This is a common strategy for building the side chains of more complex H3
receptor ligands.[2]

o Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.

» Imidazole Ring Reactivity: The imidazole ring is an electron-rich aromatic system.
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o N-Alkylation: The unprotonated nitrogen atom is nucleophilic and can be alkylated,
although this is less favorable in the hydrochloride salt form unless a base is added.

o Electrophilic Substitution: The ring can undergo substitution, but the protonated
(imidazolium) form is deactivated.

This dual functionality makes the molecule an exceptionally versatile intermediate for creating
libraries of compounds for structure-activity relationship (SAR) studies.[8]

Core Application: A Precursor to Histamine H3
Receptor Agonists

The principal application of this compound is as a foundational element in the synthesis of
histamine H3 receptor agonists.[9] H3 receptor agonists mimic the action of histamine at this
specific receptor, leading to the inhibition of histamine release and the modulation of other
neurotransmitters.[3] This mechanism is being explored for therapeutic potential in a range of
central nervous system disorders.[4]

For example, the ethanol moiety can be elaborated into more complex side chains designed to
interact with specific pockets within the H3 receptor binding site, thereby enhancing potency
and selectivity.[2]
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Caption: Role as a building block for H3 receptor agonist development.
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Safety, Handling, and Storage

As a research chemical, 2-(1H-Imidazol-5-yl)ethanol hydrochloride should be handled with
appropriate care. While a specific safety data sheet (SDS) is not widely available, data from
structurally similar imidazole hydrochlorides suggest the following precautions.[10][11]

» Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses with side shields, a lab coat, and chemical-resistant gloves.

+ Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
generating dust. Wash hands thoroughly after handling.

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place
as recommended by suppliers.[5] Store under an inert atmosphere to prevent degradation.[7]
[12]

e In Case of Exposure:
o Eyes: Immediately flush with plenty of water for at least 15 minutes.
o Skin: Wash off immediately with soap and plenty of water.

o |Inhalation: Move to fresh air.

Conclusion

2-(1H-Imidazol-5-yl)ethanol hydrochloride is more than a simple chemical; it is a strategic
tool in the arsenal of medicinal chemists. Its structural relationship to histamine, coupled with its
versatile functional groups, makes it an invaluable starting material for the synthesis of
sophisticated pharmacological probes, particularly for the histamine H3 receptor.
Understanding its chemical properties, synthesis, and reactivity is fundamental for any
researcher aiming to innovate in the field of neuroscience and beyond. This guide provides the
foundational, expert-driven knowledge necessary to leverage this compound to its full potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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